z-Tyr-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

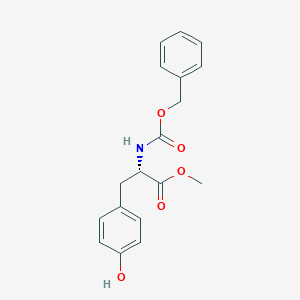

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426678 | |

| Record name | z-tyr-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13512-31-7 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | z-tyr-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of Z-Tyr-OMe: A Technical Guide

Introduction: N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a chemically modified derivative of the amino acid L-tyrosine.[1] This compound serves as a critical building block in the field of synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics for drug discovery and development. The strategic addition of protecting groups to the native amino acid structure allows for controlled and site-specific reactions, preventing unwanted side reactions and enhancing the overall efficiency of complex molecular constructions.[1] This guide provides a detailed examination of the molecular structure of this compound, its physicochemical properties, and a representative synthetic protocol.

Molecular Structure

The structure of this compound can be deconstructed into three primary components: the central L-tyrosine scaffold, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal methyl ester (OMe) group. Its molecular formula is C18H19NO5.[2][3]

-

L-Tyrosine Core : The foundation of the molecule is the naturally occurring amino acid L-tyrosine. This consists of a central alpha-carbon bonded to a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain (R-group). The characteristic side chain of tyrosine is a p-hydroxybenzyl group (a benzene ring with a hydroxyl group at the para position).

-

N-Terminal Protection (Z-group) : The amino group of the tyrosine core is protected by a benzyloxycarbonyl group (Cbz or Z). This group is introduced to prevent the nucleophilic amine from participating in unintended reactions, such as amide bond formation, during a synthetic sequence.[1] The Z-group is composed of a benzyl group attached to a carbonyl group, which is then linked to the nitrogen atom of the tyrosine.

-

C-Terminal Protection (OMe group) : The carboxylic acid group of the tyrosine is protected as a methyl ester (-COOCH3). This modification prevents the carboxyl group from reacting, for instance, in coupling reactions where it could act as a nucleophile.[1] The methyl ester can be selectively removed under specific conditions when the carboxylic acid functionality is required.

The combination of these three components results in the stable, protected amino acid derivative this compound, which is amenable to a variety of chemical transformations.

References

z-Tyr-ome: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a pivotal protected amino acid derivative extensively utilized in the field of peptide synthesis and broader organic chemistry.[1][2] Its structure, featuring a benzyloxycarbonyl (Cbz or Z) group protecting the amine terminus and a methyl ester at the carboxyl terminus, allows for the controlled and sequential formation of peptide bonds, making it an invaluable building block for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures.[3] This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering critical information for its effective handling, storage, and application in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid, and its fundamental physicochemical properties are summarized in the table below.[4][5] These properties are essential for its dissolution in appropriate solvent systems for reactions and for its purification and characterization.

| Property | Value | References |

| Synonyms | N-Benzyloxycarbonyl-L-tyrosine methyl ester, Cbz-L-Tyr-OMe | [2] |

| CAS Number | 13512-31-7 | [4] |

| Molecular Formula | C₁₈H₁₉NO₅ | [2] |

| Molecular Weight | 329.35 g/mol | [2] |

| Melting Point | 93-97 °C | [4][5] |

| Boiling Point | 528.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.249 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol, and Dimethylformamide. Insoluble in water. | [4][5] |

| pKa | 9.75 ± 0.15 (Predicted) | [2] |

Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The primary modes of degradation involve the cleavage of the N-terminal benzyloxycarbonyl (Cbz) protecting group and the hydrolysis of the C-terminal methyl ester. The tyrosine side chain itself can also be susceptible to oxidation under certain conditions.[6]

Cleavage of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is known for its stability under a range of conditions, yet it can be selectively removed when desired.[][8] The two principal methods for its cleavage are catalytic hydrogenolysis and acidolysis.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[9] This method is highly efficient and compatible with many other functional groups.[10]

-

Acidolysis: Strong acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group.[9] This method is typically employed when the molecule contains functionalities that are sensitive to catalytic hydrogenation.

Hydrolysis of the Methyl Ester

Potential Side Reactions in Peptide Synthesis

During peptide synthesis, the tyrosine side-chain can be prone to certain side reactions, although the presence of the Cbz and methyl ester protecting groups mitigates many of these. O-acylation of the phenolic hydroxyl group can occur under certain activation conditions.[15] Furthermore, racemization at the α-carbon is a potential risk, especially during activation and coupling steps, and care must be taken to employ reaction conditions that minimize this side reaction.[16]

Recommended Storage and Handling

To ensure the integrity of this compound, proper storage and handling are crucial. Based on available data, the following conditions are recommended:

-

Temperature: Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (-15°C).[2] For long-term storage, refrigeration is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis from atmospheric moisture. The container should be tightly sealed.

-

Light: Protect from light.[4]

Experimental Protocols

While specific, detailed stability studies for this compound are not widely published, a general protocol for forced degradation studies can be adapted to assess its stability profile. Such studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[6][17]

General Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[18]

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Photostability: Expose both solid and solution samples to a controlled light source, following ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots from the stressed samples. If necessary, neutralize the acidic or basic samples. Dilute the samples to an appropriate concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with UV detection. The method should be capable of separating the intact this compound from its degradation products.

-

Peak Identification: Characterize any significant degradation products using techniques such as LC-MS to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.

Conclusion

This compound is a cornerstone molecule in synthetic peptide chemistry. A thorough understanding of its chemical properties and stability is paramount for its successful application. The primary degradation pathways involve the cleavage of the Cbz group and hydrolysis of the methyl ester, both of which can be controlled and leveraged during synthetic strategies. By adhering to appropriate storage and handling procedures and by employing robust analytical methods to monitor its purity, researchers can ensure the reliability and reproducibility of their synthetic endeavors involving this versatile building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 13512-31-7,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 13512-31-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pharmtech.com [pharmtech.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 16. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 17. medcraveonline.com [medcraveonline.com]

- 18. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester, a critical protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of complex pharmaceutical agents.[1][2] This document details the core synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

N-benzyloxycarbonyl-L-tyrosine methyl ester, also known as Z-Tyr-OMe, is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and the carboxylic acid is esterified as a methyl ester.[1] This dual protection strategy allows for the selective manipulation of other functional groups on the molecule, making it an invaluable intermediate in multi-step organic synthesis, particularly in the construction of peptides and other bioactive molecules.[1] The synthesis is typically a two-step process involving the esterification of L-tyrosine followed by the N-protection of the resulting amino ester.

Synthetic Pathway Overview

The synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester proceeds through two primary sequential reactions:

-

Esterification of L-tyrosine: The carboxyl group of L-tyrosine is converted to a methyl ester, typically by reaction with methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂). This step yields L-tyrosine methyl ester hydrochloride.

-

N-protection of L-tyrosine methyl ester: The amino group of L-tyrosine methyl ester hydrochloride is then protected with a benzyloxycarbonyl group using benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann reaction protocol.[3][4][5]

The overall synthetic workflow is depicted below:

Data Presentation

The following tables summarize quantitative data from various reported experimental protocols for the two key synthetic steps.

Esterification of L-tyrosine to L-tyrosine methyl ester hydrochloride

| L-tyrosine (mmol) | Methanol (mL) | Thionyl chloride (mmol) | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 10 | 20 | 15 | -10°C to reflux | 95.5 | 98.6 (HPLC) | [6] |

| 10 | 20 | 25 | -10°C to reflux | 97.2 | 99.3 (HPLC) | [6] |

N-protection of L-tyrosine methyl ester hydrochloride

| L-tyrosine methyl ester HCl | Solvent System | Base | Benzyl Chloroformate | pH | Reaction Conditions | Yield (%) | Reference |

| Not specified | Ethyl acetate / Water | Sodium Carbonate | Not specified | 7-10 | Not specified | Not specified | [7] |

| 2.64 mmol | THF / Water (2:1) | Sodium Bicarbonate | 3.96 mmol | Not specified | 0°C, 20 h | 90 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester.

Synthesis of L-tyrosine methyl ester hydrochloride

Materials:

-

L-tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure: [6]

-

In a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add L-tyrosine (1.81 g, 10 mmol) and 20 mL of anhydrous methanol.

-

Cool the suspension in an ice-salt bath to -10 °C.

-

Slowly add thionyl chloride (1.78 g, 1.09 mL, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until all the L-tyrosine has been consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol by concentration under reduced pressure using a rotary evaporator.

-

The resulting white solid is L-tyrosine methyl ester hydrochloride (yield: ~2.21 g, 95.5%). The product can be used in the next step without further purification.

Synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester

Materials:

-

L-tyrosine methyl ester hydrochloride

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [3]

-

Dissolve L-tyrosine methyl ester hydrochloride (assumed from the previous step, ~2.32 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.

-

Slowly add benzyl chloroformate (1.71 g, 1.43 mL, 10 mmol) dropwise to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate in hexane) as the eluent to obtain N-benzyloxycarbonyl-L-tyrosine methyl ester as a white powder.

Logical Relationships in Synthesis

The success of the synthesis is dependent on the careful control of several key parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcomes for each synthetic step.

Conclusion

The synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester is a well-established and efficient process that is fundamental to the field of peptide chemistry and drug discovery. By carefully controlling reaction conditions such as temperature and pH, and by employing appropriate purification techniques, high yields of the desired product can be consistently achieved. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Syntheses of mono-, di-, and heterodihalogenated derivatives of L-tyrosine N-oxime methyl ester | Poster Board #1249 - American Chemical Society [acs.digitellinc.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 7. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

An In-depth Technical Guide to z-Tyr-ome (N-Benzyloxycarbonyl-L-tyrosine methyl ester)

CAS Number: 13512-31-7

This technical guide provides a comprehensive overview of z-Tyr-ome, also known as N-Benzyloxycarbonyl-L-tyrosine methyl ester. It is a critical intermediate for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details its chemical properties, synthesis, and primary applications, with a focus on its role as a protected amino acid derivative.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid is protected as a methyl ester.[1][2] This dual protection is crucial for its application in controlled, stepwise chemical synthesis, particularly in peptide chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13512-31-7 | [2] |

| Molecular Formula | C₁₈H₁₉NO₅ | [3] |

| Molecular Weight | 329.35 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 93-97 °C | [3][4] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol. Sparingly soluble in water. | [2][4] |

| Purity | Typically ≥98% | [2] |

Synthesis of this compound

The synthesis of this compound is a well-established process that involves the protection of the amino and carboxyl groups of L-tyrosine.[5] The following diagram and protocol outline a common synthetic route.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical synthesis methods.[4][5]

Materials:

-

L-tyrosine methyl ester hydrochloride

-

Ethyl acetate

-

Sodium carbonate

-

Water

-

Benzyl chloroformate (Z-Cl)

-

Citric acid

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

To a stirred suspension of L-tyrosine methyl ester hydrochloride in ethyl acetate and water, add sodium carbonate to act as a base.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture. The pH of the reaction is carefully maintained at approximately 8.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (L-tyrosine methyl ester hydrochloride) is consumed.

-

Upon completion, the reaction mixture is acidified with citric acid to a pH of approximately 3.

-

The organic layer is separated and washed with brine until neutral.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

After filtration to remove the drying agent, the solvent is evaporated under reduced pressure.

-

The resulting residue is crystallized from petroleum ether to yield N-Benzyloxycarbonyl-L-tyrosine methyl ester (this compound) as a white crystalline solid.[4]

Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[1][5][6] The protecting groups prevent unwanted side reactions at the amino and carboxyl termini, allowing for the specific and sequential addition of amino acids to a growing peptide chain.[1]

Caption: General workflow for using this compound in peptide synthesis.

Experimental Protocol: Dipeptide Synthesis using this compound (Solution-Phase)

This protocol outlines the general steps for the synthesis of a dipeptide using this compound in solution-phase synthesis.

Materials:

-

This compound

-

Lithium hydroxide or Sodium hydroxide (for saponification)

-

Another amino acid with a protected carboxyl group (e.g., H-Ala-OMe)

-

Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt))

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Reagents for deprotection of the Z-group (e.g., H₂/Pd-C for hydrogenolysis)

Procedure:

-

Carboxyl Group Deprotection: The methyl ester of this compound is hydrolyzed (saponified) using a base like lithium hydroxide to yield z-Tyr-OH.

-

Peptide Coupling: The resulting z-Tyr-OH is coupled with the amino group of a second amino acid ester (e.g., H-Ala-OMe) in the presence of coupling agents like DCC or EDC/HOBt. This forms the protected dipeptide (z-Tyr-Ala-OMe).

-

Amino Group Deprotection: The Z-group of the dipeptide is removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This exposes the N-terminal amino group for further elongation of the peptide chain.

-

Purification: The resulting dipeptide is purified using techniques such as crystallization or chromatography.

Biological Activity and Applications in Drug Development

There is currently no significant evidence to suggest that this compound possesses inherent biological activity. Its importance in the pharmaceutical and biotechnology sectors lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[5][6]

The tyrosine residue is crucial in many biological processes, including signal transduction through phosphorylation.[7] By enabling the precise incorporation of tyrosine into synthetic peptides, this compound is instrumental in the development of:

-

Therapeutic Peptides: Many peptide-based drugs require specific sequences for their activity, and this compound facilitates the inclusion of tyrosine in these sequences.[5]

-

Enzyme Inhibitors: It can be a precursor in the synthesis of molecules designed to inhibit the activity of specific enzymes.[6]

-

Chiral Ligands and Specialty Chemicals: Its stereochemistry makes it a valuable starting material for the synthesis of various chiral compounds.[5]

Caption: Role of this compound in drug development.

Conclusion

This compound (N-Benzyloxycarbonyl-L-tyrosine methyl ester) is a cornerstone intermediate in the field of chemical synthesis, particularly for peptide and medicinal chemistry. While it does not exhibit direct biological activity, its utility as a protected form of L-tyrosine is indispensable for the controlled synthesis of complex, biologically active molecules. This guide provides essential technical information for researchers and developers working with this important compound.

References

Z-Tyr-OMe: A Technical Guide to its Physical Properties and Solubility for Researchers

An In-depth Examination of N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) for Applications in Peptide Synthesis and Drug Development

N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as this compound, is a pivotal N-protected amino acid derivative extensively utilized in the field of peptide chemistry. Its strategic application in both solid-phase and solution-phase peptide synthesis hinges on the stability of the benzyloxycarbonyl (Z) protecting group and the methyl ester, which allow for controlled and sequential peptide bond formation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its appearance and solubility, supplemented by detailed experimental protocols and workflow diagrams to aid researchers and drug development professionals in its effective use.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid at room temperature, facilitating its handling and storage in a laboratory setting. The key physical and chemical properties are summarized in the table below, providing a quick reference for scientists.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder; Colorless or slightly yellow crystal | [1][2][3] |

| Molecular Formula | C₁₈H₁₉NO₅ | [1] |

| Molecular Weight | 329.35 g/mol | [1] |

| Melting Point | 93-97 °C | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store in a tightly sealed container at 2–8°C, protected from moisture and light. | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthetic organic chemistry, particularly in designing reaction conditions for peptide coupling. It exhibits excellent solubility in a range of common organic solvents but is sparingly soluble in water. This differential solubility is advantageous for purification steps, such as extraction and precipitation.

While precise quantitative solubility data is not extensively available in public literature, the qualitative solubility in various solvents is well-documented.

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | |

| Chloroform | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Sparingly soluble / Insoluble | [1] |

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of a solid compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, DMSO, DMF, water)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Add the selected solvent in small, incremental volumes (e.g., 0.1 mL) to the test tube.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observe the mixture for complete dissolution of the solid.

-

Continue adding the solvent incrementally until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from L-Tyrosine methyl ester hydrochloride.

Materials:

-

L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl)

-

Benzyl chloroformate (Z-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Water

-

Citric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of L-Tyrosine methyl ester hydrochloride in ethyl acetate and water, add sodium carbonate with stirring.

-

Slowly add benzyl chloroformate dropwise while maintaining the pH of the reaction mixture at approximately 8.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the solution to pH 3 with citric acid and separate the organic layer.

-

Wash the organic layer with brine until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization.

Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of this compound.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Slowly add a solvent in which this compound is poorly soluble (e.g., hexanes or water) to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold, poor solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Solution-Phase Synthesis of a Dipeptide using this compound

This protocol outlines the synthesis of a dipeptide, for example, Z-Tyr-Gly-OMe, using this compound and Glycine methyl ester hydrochloride.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Dissolve this compound and HOBt in anhydrous DCM.

-

In a separate flask, suspend H-Gly-OMe·HCl in anhydrous DCM and add NMM to neutralize the salt and form the free amine.

-

Add the solution of the free amine to the this compound solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the crude dipeptide by column chromatography or recrystallization.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Z-L-Tyrosine Methyl Ester (Z-Tyr-OMe)

This guide provides core technical information on Z-L-Tyrosine methyl ester (this compound), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.

Z-L-Tyrosine methyl ester, also known as N-Benzyloxycarbonyl-L-tyrosine methyl ester, is a derivative of the amino acid L-tyrosine.[1][2] It is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxylic acid.[2][3] This dual-protection strategy is crucial for controlled chemical reactions, preventing the reactive amino and carboxyl groups from participating in undesired side reactions during complex syntheses.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C18H19NO5 | [1][4][5][6] |

| Molecular Weight | 329.35 g/mol | [1][5] |

| CAS Number | 13512-31-7 | [1][4][5][6] |

| Appearance | White or off-white solid | [2][3] |

| Melting Point | 93-97 °C | [1] |

| Density | ~1.249 g/cm³ (Predicted) | [1][6] |

Experimental Protocols

The primary application of this compound is as an intermediate in peptide synthesis and the creation of complex organic molecules.[2][3] Below is a representative experimental protocol for its synthesis.

Synthesis of Z-L-Tyrosine Methyl Ester (this compound)

This protocol outlines the synthesis of this compound starting from L-tyrosine methyl ester hydrochloride. The core of this procedure is the protection of the amino group with a benzyloxycarbonyl (Cbz) group.[3]

Materials:

-

L-tyrosine methyl ester hydrochloride

-

Benzyl chloroformate (Z-Cl)

-

Sodium carbonate or another suitable base

-

Ethyl acetate (AcOEt)

-

Water

-

Anhydrous sodium sulfate

-

Dichloromethane (CH2Cl2)

-

Petroleum ether or other crystallizing agent

Procedure:

-

Dissolution: Dissolve L-tyrosine methyl ester hydrochloride in an aqueous solution.

-

Extraction Setup: Add ethyl acetate to the aqueous solution.

-

Basification: Add a base, such as sodium carbonate, to the biphasic mixture while stirring to control the pH between 7 and 10.

-

Protection Reaction: Slowly add benzyl chloroformate (Z-Cl) to the reaction mixture. The Cbz group will react with the free amino group of the L-tyrosine methyl ester.

-

Work-up:

-

After the reaction is complete, perform a phase separation.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Crystallization:

-

Concentrate the filtered solution under reduced pressure.

-

Add a suitable crystallizing agent, such as petroleum ether, and stir to induce crystallization.

-

-

Isolation:

-

Filter the resulting white crystals of Z-L-Tyr-OMe.

-

Dry the product to obtain the final pure compound.

-

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for Z-L-Tyrosine Methyl Ester.

References

The Pivotal Role of Z-Tyr-OMe in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) as a cornerstone in the synthesis of therapeutic agents, focusing on its application in the development of Mcl-1 inhibitors for cancer therapy.

N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as this compound, is a protected derivative of the amino acid L-tyrosine. In the landscape of medicinal chemistry, it serves as a crucial building block in the synthesis of complex bioactive molecules, particularly peptides and peptidomimetics. Its strategic importance lies in the temporary protection of the amino and carboxyl groups of tyrosine, allowing for precise chemical modifications at other sites of the molecule. This technical guide delves into the core functionalities of this compound, with a specific focus on its application in the synthesis of novel tyrosine-based inhibitors of the Myeloid Cell Leukemia-1 (Mcl-1) protein, a key target in cancer therapy.

Core Properties of this compound

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group on the amine and a methyl ester on the carboxyl group of L-tyrosine. This dual protection is instrumental in preventing unwanted side reactions during multi-step organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₅ | [1] |

| Molecular Weight | 329.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 93-97 °C | [1] |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | [1] |

Application in the Synthesis of Mcl-1 Inhibitors

A significant application of this compound in medicinal chemistry is demonstrated in the development of inhibitors for Mcl-1, an anti-apoptotic protein frequently overexpressed in various human cancers.[2] Overexpression of Mcl-1 allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to therapy.[2] Researchers have successfully utilized tyrosine derivatives, synthesized from precursors like this compound, to create potent and selective Mcl-1 inhibitors.[2]

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of a series of synthesized tyrosine-based Mcl-1 inhibitors, demonstrating the therapeutic potential of compounds derived from this compound.

| Compound | Mcl-1 Ki (μM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) | K562 IC₅₀ (μM) | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |

| 5g | 0.18 | >50 | >50 | 1.8 | 3.2 | 2.5 |

| 6l | 0.27 | >50 | 15.3 | 2.9 | 4.1 | 3.6 |

| 6c | 0.23 | >50 | >50 | 3.5 | 5.8 | 4.7 |

Data extracted from a study on novel tyrosine derivatives as Mcl-1 inhibitors.[2]

Experimental Protocols

The synthesis and evaluation of these Mcl-1 inhibitors involve a series of well-defined experimental procedures.

General Synthesis of Tyrosine-Based Mcl-1 Inhibitors

The synthesis of the target Mcl-1 inhibitors involves a multi-step process, which can be initiated from a protected tyrosine derivative like this compound. A representative synthetic scheme is outlined below:

-

Starting Material Preparation: Begin with a suitably protected tyrosine derivative, such as N-benzyloxycarbonyl-L-tyrosine methyl ester (this compound).

-

Coupling Reaction: The carboxylic acid of a second building block is activated, typically using a coupling agent like HATU or HBTU, and then reacted with the deprotected amine of the tyrosine derivative.

-

Modification of the Tyrosine Scaffold: Further chemical modifications are performed on the tyrosine ring or other parts of the molecule to optimize binding affinity and selectivity for the Mcl-1 protein.

-

Deprotection: The protecting groups (e.g., the Z-group and methyl ester) are removed under appropriate conditions to yield the final active compound.

-

Purification: The final product is purified using techniques such as flash chromatography or preparative HPLC to ensure high purity for biological testing.

In Vitro Mcl-1 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the Mcl-1 protein.

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled probe peptide (e.g., a FAM-labeled Bid-BH3 peptide)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well black plates

-

-

Procedure:

-

Add a solution of the Mcl-1 protein to the wells of the 384-well plate.

-

Add serial dilutions of the inhibitor compound to the wells.

-

Add the fluorescently labeled probe peptide to all wells at a fixed concentration.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Cell Proliferation Assay (MTT Assay)

This assay is used to evaluate the anti-proliferative activity of the synthesized compounds against cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., K562, A549, HCT-116)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized inhibitor compounds

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage of the untreated control.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

The development of Mcl-1 inhibitors from this compound involves understanding the Mcl-1 signaling pathway and a structured experimental workflow.

Mcl-1 Mediated Apoptosis Signaling Pathway

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. The inhibition of Mcl-1 by a small molecule inhibitor leads to the release of Bak and Bax, initiating the apoptotic cascade.

References

z-Tyr-ome: A Versatile Building Block for Peptide Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly referred to as z-Tyr-ome, is a pivotal protected amino acid derivative extensively utilized in the chemical synthesis of peptides. Its unique combination of a Z (benzyloxycarbonyl) group protecting the α-amino functionality and a methyl ester protecting the C-terminus offers strategic advantages in the construction of complex peptide chains. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound in the development of peptide therapeutics, complete with detailed experimental protocols and visualization of relevant biological pathways.

Core Properties of this compound and Related Derivatives

The selection of appropriate building blocks is critical in peptide synthesis. The physicochemical properties of this compound and its related derivatives are summarized below, providing essential data for reaction planning and execution.

| Property | This compound | z-Tyr-OH | z-Ser-Tyr-OMe |

| CAS Number | 13512-31-7 | 1164-16-5 | Not readily available |

| Molecular Formula | C₁₈H₁₉NO₅ | C₁₇H₁₇NO₅ | C₂₁H₂₄N₂O₇ |

| Molecular Weight | 329.35 g/mol [1] | 315.32 g/mol | 416.4 g/mol [2] |

| Melting Point | 93-97 °C[1][3][4] | ~140 °C | Not available |

| Appearance | Colorless or slightly yellow crystal[1] | White to off-white solid | Not available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]. Insoluble in water[1]. | Soluble in DMSO (100 mg/mL)[5] | Not available |

| Optical Activity | Not specified in retrieved results | [α]22/D +11° (c = 1 in acetic acid) | Not available |

Synthesis and Incorporation of this compound in Peptide Chains

This compound serves as a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS). The choice of methodology depends on the desired peptide length, scale of synthesis, and purification strategy.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often preferred for shorter peptides and large-scale production. The following is a general workflow for the coupling of this compound to another amino acid ester.

Workflow for solution-phase peptide coupling with this compound.

Experimental Protocol: EDC/HOBt Coupling in Solution-Phase

This protocol describes the coupling of this compound with an amino acid methyl ester, such as L-Phenylalanine methyl ester (H-Phe-OMe).

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation of Amino Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 20 minutes at room temperature to obtain the free base.

-

Activation of Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: Add EDC·HCl (1.1 equivalents) to the cooled this compound solution and stir for 30 minutes at 0 °C. To this mixture, add the freshly prepared H-Phe-OMe solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides. The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration.

A single cycle of solid-phase peptide synthesis for incorporating this compound.

Experimental Protocol: Standard DIC/HOBt Coupling in Fmoc-SPPS

This protocol outlines the incorporation of this compound into a peptide chain using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous DMF and Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling: In a separate vial, dissolve this compound (5 equivalents based on resin substitution) and HOBt (5.5 equivalents) in a minimum volume of DMF. Add this solution to the resin, followed by the addition of DIC (5.5 equivalents).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test.

-

Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle of deprotection and coupling.

Deprotection Strategies

Following the assembly of the peptide chain, the protecting groups must be removed to yield the final, biologically active peptide.

Z-Group Deprotection

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation or acidolysis.[6]

Experimental Protocol: Catalytic Hydrogenation

This is a mild and efficient method for Z-group removal.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (e.g., balloon) or a hydrogen donor like ammonium formate.

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., with a balloon). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Methyl Ester Cleavage (Saponification)

The C-terminal methyl ester can be cleaved by saponification using a base.

Experimental Protocol: Saponification

Materials:

-

Peptide methyl ester

-

1 M Sodium Hydroxide (NaOH) solution

-

Methanol and Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the peptide methyl ester in a mixture of methanol and water and cool to 0 °C.

-

Saponification: Add 1 M NaOH solution (1.1 equivalents) dropwise while stirring. Stir at room temperature and monitor the reaction by TLC.

-

Neutralization: Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

-

Isolation: Remove the methanol under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be purified or lyophilized.

| Deprotection Method | Reagents | Typical Yield | Notes |

| Z-Group Removal | |||

| Catalytic Hydrogenation | H₂ gas, Pd/C | >90% | Mild conditions, but not suitable for peptides containing sulfur. |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | 80-95%[7] | Avoids the use of hydrogen gas. |

| Acidolysis | HBr in Acetic Acid | Variable | Harsher conditions, can cause side reactions. |

| Methyl Ester Cleavage | |||

| Saponification | NaOH or LiOH in aqueous solvent | ~90%[8] | Risk of racemization, especially with C-terminal N-methylamino acids.[9] |

Application of this compound in Therapeutic Peptides and Their Signaling Pathways

Tyrosine and its derivatives are frequently found in bioactive peptides due to the crucial role of the phenolic side chain in receptor binding and biological activity. Peptides synthesized using this compound or similar building blocks often target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of physiological processes.

Dermorphins and Mu-Opioid Receptor Signaling

Dermorphin is a potent opioid peptide originally isolated from the skin of a South American frog.[10] It and its analogs are highly selective agonists for the mu-opioid receptor (MOR), a GPCR that mediates the analgesic effects of morphine and other opioids.[10][11]

Simplified mu-opioid receptor signaling pathway activated by Dermorphin.

Activation of the mu-opioid receptor by dermorphin leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release.[12] These combined effects lead to a reduction in neuronal excitability and the analgesic effects of the opioid peptide.

Hemopressins and Cannabinoid Receptor 1 (CB1R) Signaling

Hemopressin is a peptide derived from the α-chain of hemoglobin that acts as an inverse agonist at the cannabinoid receptor 1 (CB1R).[9][13][14] CB1R is a GPCR that is a key component of the endocannabinoid system, involved in regulating appetite, pain, mood, and memory. As an inverse agonist, hemopressin not only blocks the action of CB1R agonists but also reduces the basal, constitutive activity of the receptor.[13][15]

Inverse agonist action of Hemopressin on the CB1 receptor signaling pathway.

By binding to CB1R, hemopressin stabilizes the receptor in an inactive conformation, thereby reducing the basal level of G-protein activation.[13] This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels from their suppressed basal state.[13] This modulation of the endocannabinoid system is responsible for the anorectic (appetite-suppressing) and antinociceptive effects of hemopressin.[14]

Tyr-MIF-1 Family and Opiate Modulation

The Tyr-MIF-1 family of peptides (e.g., Tyr-MIF-1, Tyr-W-MIF-1) are endogenous neuropeptides that can act as modulators of the opioid system.[16][17] Tyr-MIF-1 can exhibit both opiate agonist and antagonist properties and has shown selectivity for the mu-opiate binding site.[13][17] The precise signaling mechanisms are complex and can involve interactions with both opioid and other receptor systems, including the GABA-benzodiazepine receptor complex.[18]

Conclusion

This compound is a cornerstone building block in the synthesis of peptide therapeutics. Its well-defined protecting group strategy allows for its efficient incorporation into peptide chains through both solution-phase and solid-phase methodologies. The resulting tyrosine-containing peptides, such as analogs of dermorphin and hemopressin, have shown significant therapeutic potential by modulating key GPCR signaling pathways. A thorough understanding of the chemistry of this compound, coupled with insights into the biological targets of the resulting peptides, is essential for the rational design and development of novel peptide-based drugs.

References

- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. Z-Ser-Tyr-OMe | C21H24N2O7 | CID 13190522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 13512-31-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assaygenie.com [assaygenie.com]

- 7. thalesnano.com [thalesnano.com]

- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MIF-1 and Tyr-MIF-1 augment GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Tyr-OMe (N-Benzyloxycarbonyl-L-tyrosine methyl ester)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a pivotal intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis. This document provides a comprehensive technical overview of this compound, including its historical context, detailed physicochemical properties, a standardized synthesis protocol, and its applications. Furthermore, to address the broader biological context relevant to the parent amino acid, this guide also discusses the role of L-tyrosine in cellular signaling pathways.

Discovery and History

The significance of this compound is intrinsically linked to the development of protecting group chemistry for peptide synthesis. Before the 1930s, the controlled, sequential assembly of amino acids into peptides was a major challenge due to the reactive nature of the amino group, which led to uncontrolled polymerization.

A groundbreaking development occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protective shield for the α-amino group of amino acids.[1] This innovation was the first widely effective method for reversible amine protection in peptide synthesis.[1] The Z-group's stability under peptide bond formation conditions and its facile removal via catalytic hydrogenolysis revolutionized the field, enabling the rational synthesis of peptides with defined sequences.[1] this compound is a derivative of L-tyrosine incorporating this foundational Z-group, as well as a methyl ester to protect the carboxylic acid, making it a classic and essential building block in peptide chemistry.[2]

Physicochemical and Quantitative Data

The properties of this compound are critical for its application in synthesis, dictating solubility, reactivity, and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 13512-31-7 | [2] |

| Molecular Formula | C₁₈H₁₉NO₅ | [3] |

| Molecular Weight | 329.35 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 93-97 °C | [6] |

| Purity | Typically ≥98% | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| Storage Temperature | -15°C | [6] |

Experimental Protocols: Synthesis of this compound

The following protocol describes a standard laboratory procedure for the synthesis of N-benzyloxycarbonyl-L-tyrosine methyl ester from L-tyrosine methyl ester hydrochloride. This process is a Schotten-Baumann reaction, where the amine is acylated under basic conditions.

Materials:

-

L-tyrosine methyl ester hydrochloride (Tyr-OMe·HCl)

-

Ethyl acetate (AcOEt)

-

Sodium carbonate (Na₂CO₃)

-

Water (H₂O)

-

Benzyl chloroformate (Z-Cl)

-

Citric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add L-tyrosine methyl ester hydrochloride, 300g of ethyl acetate, 100g of sodium carbonate, and 50g of water. Stir the mixture to create a suspension.

-

Addition of Protecting Group: While stirring vigorously, slowly add benzyl chloroformate (Z-Cl) dropwise to the mixture. It is crucial to monitor the pH of the reaction and maintain it at approximately 8.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material, L-tyrosine methyl ester hydrochloride, is no longer detectable.

-

Work-up and Acidification: Upon completion, add citric acid to the reaction mixture to acidify it to a pH of approximately 3. This will quench the reaction and neutralize the excess base. Allow the layers to separate in a separatory funnel.

-

Extraction and Washing: Separate the organic layer (ethyl acetate). Wash the organic layer with brine until it is neutral.

-

Drying: Add 20-50g of anhydrous sodium sulfate to the organic layer and stir for approximately 4 hours to remove any residual water.

-

Crystallization: Remove the sodium sulfate by filtration. Concentrate the filtrate under reduced pressure. Add 200g of petroleum ether to the concentrated residue and stir until crystallization is complete.

-

Isolation and Drying: Collect the resulting white crystals of N-Benzyloxycarbonyl-L-tyrosine methyl ester by filtration and dry them to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Role in Synthesis and Applications

This compound is not a biologically active molecule but rather a crucial building block. Its primary application is in peptide synthesis , where it serves as a protected form of the amino acid tyrosine.[4] The Z-group on the amine and the methyl ester on the carboxyl group prevent unwanted side reactions, allowing for the controlled, sequential addition of tyrosine into a growing peptide chain.[2] Beyond this, it is a versatile starting material for the synthesis of more complex organic molecules, including chiral drugs and ligands.[4]

Biological Context: L-Tyrosine in Signaling Pathways

While this compound is synthetic, its parent amino acid, L-tyrosine, is fundamental to biological signaling. Tyrosine residues in proteins are key targets for phosphorylation by a class of enzymes known as tyrosine kinases . This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signaling events that regulate critical cellular processes such as growth, differentiation, and metabolism.[7][8]

A common example is the Receptor Tyrosine Kinase (RTK) signaling pathway . This pathway is initiated when a ligand, such as a growth factor, binds to the extracellular domain of an RTK.[7][9] This binding causes the receptors to dimerize, activating their intracellular kinase domains. The activated kinases then phosphorylate each other on specific tyrosine residues (autophosphorylation).[10] These newly phosphorylated tyrosines serve as docking sites for various intracellular signaling proteins containing SH2 domains, such as Grb2.[11] This recruitment leads to the activation of downstream pathways, most notably the Ras-MAPK pathway, which ultimately alters gene expression in the nucleus to control cell proliferation and survival.[7][11] Dysregulation of RTK signaling is a common factor in various diseases, including cancer.[7]

Caption: Overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Video: Receptor Tyrosine Kinases [jove.com]

- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides with C-Terminal Tyrosine Methyl Ester (Z-Tyr-OMe Derivatives)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal tyrosine methyl ester. The methodology is based on the widely adopted Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) orthogonal protection strategy. This approach allows for the efficient assembly of a desired peptide sequence on a solid support, followed by a specialized cleavage step to yield the C-terminal methyl ester.

The incorporation of a C-terminal methyl ester can enhance the therapeutic potential of a peptide by increasing its hydrophobicity and improving membrane permeability.[1] This modification can serve as a prodrug strategy, where the ester is hydrolyzed intracellularly to release the bioactive carboxylic acid form.[1] This protocol details the necessary steps from resin preparation and peptide chain elongation to the final cleavage, esterification, and purification. An optional step for N-terminal protection with a benzyloxycarbonyl (Z) group is also included.

Experimental Protocols

The overall workflow involves assembling the peptide chain on an acid-labile resin, followed by cleavage from the support using a reagent mixture that facilitates the formation of the C-terminal methyl ester.

Resin Preparation and First Amino Acid Loading

The synthesis begins by anchoring the C-terminal amino acid, Fmoc-Tyr(tBu)-OH, to a 2-Chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, which is advantageous for subsequent cleavage steps.[2]

-

Resin Swelling: Place the 2-Chlorotrityl chloride resin (1.0 eq, ~0.5-1.0 mmol/g loading) in a fritted reaction vessel. Swell the resin in Dichloromethane (DCM) for 30-60 minutes at room temperature.[3] Drain the solvent.

-

Amino Acid Attachment:

-

Dissolve Fmoc-Tyr(tBu)-OH (1.5 eq.) in DCM.

-

Add Diisopropylethylamine (DIPEA) (3.0 eq.) to the amino acid solution.

-

Add the solution to the swollen resin and agitate gently for 1-2 hours at room temperature.

-

To cap any remaining unreacted sites on the resin, add a small volume of methanol and agitate for 15-30 minutes.

-

Drain the solution and wash the resin extensively with DCM, followed by Dimethylformamide (DMF).

-

Peptide Chain Elongation: Iterative SPPS Cycle

The peptide chain is extended by repeating a two-step cycle of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[4]

A. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.[5]

-

Agitate for 5 minutes and drain the solution.[5]

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[3][5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

-

(Optional) Perform a Kaiser test to confirm the presence of free primary amines (a positive test yields a dark blue color).[5]

B. Amino Acid Coupling: This protocol utilizes HBTU/DIPEA for amino acid activation, a standard and efficient method.[5]

-

Activation: In a separate vessel, dissolve the next Fmoc-amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[5][6]

-

Coupling: Add the activation mixture to the deprotected peptide-resin.[6]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[5]

-

Monitoring: Drain the coupling solution and wash the resin with DMF. Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.[6]

-

Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.

Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

(Optional) N-Terminal Z-Group Protection

To obtain a final peptide with an N-terminal Z-group (Z-Peptide-Tyr-OMe), the Z-group can be introduced after the final Fmoc deprotection.

-

Following the final Fmoc deprotection and DMF washes, add a solution of Benzyl chloroformate (Z-Cl, 3.0 eq.) and DIPEA (3.5 eq.) in DCM to the peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the solution and wash the resin thoroughly with DCM, DMF, and finally methanol. Dry the resin under vacuum.

Side-Chain Deprotection and Cleavage with Ester Formation

This protocol employs a two-stage cleavage process. First, the acid-labile side-chain protecting groups are removed. Second, the peptide is cleaved from the resin to form the C-terminal methyl ester.

Stage 1: Side-Chain Deprotection

-

Prepare a mild cleavage cocktail of 1-5% Trifluoroacetic acid (TFA) in DCM. If the peptide contains sensitive residues like Met or Trp, add 1% triisopropylsilane (TIS) as a scavenger.[7]

-

Add the cocktail to the dried peptide-resin and agitate for 30 minutes. Repeat this step 2-3 times.

-

Wash the resin with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF and methanol. Dry the resin completely under vacuum. NOTE: It is critical that the peptide resin is thoroughly dried before proceeding.[7]

Stage 2: Cleavage and Methyl Ester Formation

-

Swell the dried, side-chain deprotected resin in DMF.[7]

-

Prepare the cleavage-esterification solution: DIPEA/Methanol/DMF (1:5:5 v/v/v).[7]

-

Add the solution to the resin (approx. 50 mL per gram of starting resin) and agitate overnight at room temperature.[7]

-

Filter the solution to collect the cleaved peptide. Wash the resin with methanol and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitation: Concentrate the collected filtrate under reduced pressure. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[8] A white precipitate should form.

-

Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.[8] Wash the pellet with cold ether 2-3 more times to remove residual scavengers and organic solvents.

-

Drying: Dry the final peptide pellet under vacuum.[3]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis on a standard 0.1 mmol scale.

| Step | Reagent/Component | Equivalents (relative to resin loading) | Typical Reaction Time | Purpose |

| First Amino Acid Loading | Fmoc-Tyr(tBu)-OH | 1.5 eq. | 1-2 hours | Anchoring C-terminal residue |

| DIPEA | 3.0 eq. | 1-2 hours | Base for esterification to resin | |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 5 min + 15 min | Removal of temporary Nα-Fmoc group |

| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 eq. | 1-2 hours | Peptide chain elongation |

| HBTU | 2.9 eq. | 1-2 hours | Carboxyl group activation | |

| HOBt | 3.0 eq. | 1-2 hours | Racemization suppression, improved efficiency | |

| DIPEA | 6.0 eq. | 1-2 hours | Tertiary amine base for activation | |

| N-Terminal Z-Capping | Benzyl Chloroformate (Z-Cl) | 3.0 eq. | 2-4 hours | N-terminal protection |

| DIPEA | 3.5 eq. | 2-4 hours | Base for capping reaction | |

| Cleavage/Esterification | DIPEA/Methanol/DMF (1:5:5) | N/A | Overnight | Cleavage from resin and ester formation |

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]